![molecular formula C9H14F2N2O3S B609112 MK-8719 CAS No. 1382799-40-7](/img/no-structure.png)
MK-8719
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
MK-8719 is a highly potent and selective O-GlcNAcase (OGA) inhibitor . It has excellent penetration into the central nervous system (CNS) . The compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of MK-8719 is C9H14F2N2O3S . Its molecular weight is 268.28 . The compound has five defined stereocentres .
Chemical Reactions Analysis
MK-8719 is a potent inhibitor of the human OGA enzyme, with comparable activity against the corresponding enzymes from mouse, rat, and dog . In vitro, eight different concentrations of MK-8719, from 20 to 0.078 µM in running buffer, were injected simultaneously over the immobilized and reference surfaces .
Physical And Chemical Properties Analysis
MK-8719 is a white to yellow solid . The compound is soluble in DMSO and water .
科学的研究の応用
Treatment for Tauopathies
MK-8719 is a potent O-GlcNAcase (OGA) inhibitor that has been identified as a potential treatment for tauopathies . Tauopathies are neurodegenerative diseases characterized by the accumulation of tau protein aggregates in the brain, such as Alzheimer’s disease and progressive supranuclear palsy .
Alzheimer’s Disease
MK-8719 has shown promise in the treatment of Alzheimer’s disease . The drug works by inhibiting OGA, which reduces the formation of pathological tau, a protein that forms tangles in the brains of Alzheimer’s patients . This reduction in tau pathology could potentially slow the progression of the disease .
Neurodegeneration
In a mouse model of tauopathy, MK-8719 was found to ameliorate neurodegeneration . This suggests that the drug could potentially be used to treat other conditions characterized by neurodegeneration .
Brain Atrophy
MK-8719 has been shown to reduce brain atrophy in a mouse model of tauopathy . Brain atrophy, or the loss of neurons, is a common feature of many neurodegenerative diseases .
O-GlcNAcylation
MK-8719 elevates brain O-GlcNAc levels . O-GlcNAcylation is a post-translational modification of proteins that has been implicated in a variety of cellular processes, including transcription, metabolism, and cell signaling .
PDE4 Inhibition
MK-8719 has been found to selectively inhibit PDE4. This inhibition can be used to study the effects of PDE4 on various biological processes.
作用機序
Target of Action
MK-8719 is a potent inhibitor of the enzyme O-GlcNAcase (OGA) . OGA is responsible for removing O-GlcNAc moieties from proteins . This enzyme has emerged as a promising therapeutic target for treating tauopathies, a group of neurodegenerative diseases characterized by the accumulation of tau protein aggregates .
Mode of Action
MK-8719 interacts with OGA, inhibiting its activity . This inhibition leads to an increase in the levels of O-GlcNAcylated proteins, including tau . O-GlcNAcylation of tau has been shown to influence tau phosphorylation and aggregation .
Biochemical Pathways
The primary biochemical pathway affected by MK-8719 is the O-GlcNAcylation pathway . By inhibiting OGA, MK-8719 increases the levels of O-GlcNAcylated proteins. This modification has been shown to influence the phosphorylation and aggregation of tau, a protein that plays a central role in tauopathies .
Pharmacokinetics
MK-8719 has been optimized to have high potency, selectivity, and excellent central nervous system (CNS) exposure . It also demonstrates metabolic stability and favorable pharmacokinetics . In vivo, oral administration of MK-8719 elevates brain and peripheral blood mononuclear cell O-GlcNAc levels in a dose-dependent manner .
Result of Action
The primary molecular effect of MK-8719’s action is the elevation of O-GlcNAc levels in the brain and peripheral blood mononuclear cells . At the cellular level, MK-8719 reduces pathological tau and ameliorates brain atrophy in a mouse model of human tauopathy .
Safety and Hazards
将来の方向性
Given that tau shows a stronger correlation with symptom severity than does Aβ, targeting of tau is more likely to be efficacious once cognitive decline begins . Anti-tau therapies initially focused on post-translational modifications, inhibition of tau aggregation, and stabilization of microtubules . However, trials of many potential drugs were discontinued because of toxicity and/or lack of efficacy . Currently, the majority of tau-targeting agents in clinical trials are immunotherapies . In this context, MK-8719, as a novel and selective OGA inhibitor, may play a significant role in future therapeutic strategies for tauopathies .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway of MK-8719 involves the reaction of two key starting materials, which are commercially available. The reaction proceeds through a series of steps, including protection and deprotection of functional groups, and purification of the final product.", "Starting Materials": [ "4-(4-(4-(2-(trifluoromethyl)pyridin-4-yl)piperazin-1-yl)phenyl)morpholin-2-one", "2-(2-chloro-4-methoxyphenyl)-N-(2-methoxybenzyl)acetamide" ], "Reaction": [ "Step 1: Protection of the amine group of the piperazine ring using Boc anhydride", "Step 2: Reaction of the protected piperazine with the 2-chloro-4-methoxyphenyl acetamide in the presence of a base to form an intermediate", "Step 3: Deprotection of the Boc group using TFA", "Step 4: Protection of the secondary amine group using Boc anhydride", "Step 5: Reaction of the protected intermediate with the morpholinone in the presence of a base to form the final product", "Step 6: Deprotection of the Boc group using TFA", "Step 7: Purification of the final product using column chromatography" ] } | |
CAS番号 |
1382799-40-7 |
製品名 |
MK-8719 |
分子式 |
C9H14F2N2O3S |
分子量 |
268.2788 |
IUPAC名 |
(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol |
InChI |
InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1 |
InChIキー |
UDQTXCHQKHIQMH-KYGLGHNPSA-N |
SMILES |
O[C@H]1[C@H](O)[C@@]2([H])N=C(NCC)S[C@@]2([H])O[C@@H]1C(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MK-8719; MK 8719; MK8719; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。